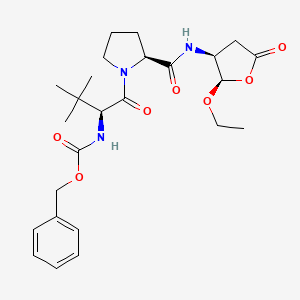

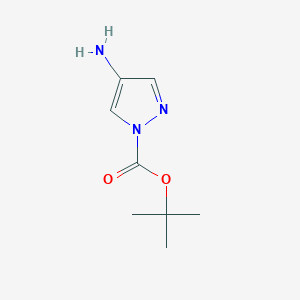

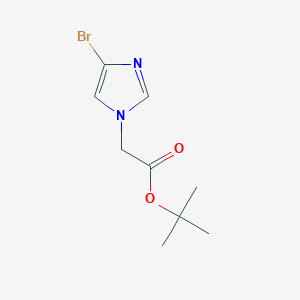

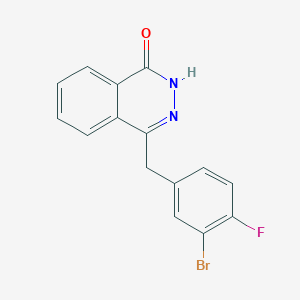

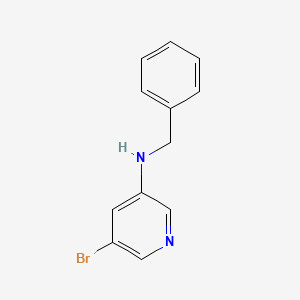

![molecular formula C7H3BrF3N3 B1529744 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1166819-53-9](/img/structure/B1529744.png)

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Overview

Description

“6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the empirical formula C6H4BrN3S . It is a derivative of the triazolopyridine family .

Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyridine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The compound has been evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, structure, formula, and molecular weight . The compound has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications

Pharmaceutical Applications

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: has shown potential in the pharmaceutical industry due to its structural similarity to biologically active compounds. It can serve as a precursor in the synthesis of various drugs, particularly those targeting bacterial infections . The compound’s ability to act as a building block for antibacterial agents is significant, given the rising concern over antibiotic resistance.

Material Science

In material science, this compound could be used in the development of new materials with specific electronic or photonic properties. Its unique structure allows for the creation of novel polymers or coatings that could have specialized uses in industry or research .

Chemical Synthesis

This compound is valuable in chemical synthesis as an intermediate for constructing more complex molecules. Its reactive sites make it suitable for various organic transformations, including cyclization reactions to form heterocyclic compounds, which are prevalent in many pharmaceuticals .

Analytical Chemistry

In analytical chemistry, derivatives of 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine could be used as standards or reagents in chromatography and spectrometry. These techniques are essential for the qualitative and quantitative analysis of substances .

Biochemistry

The compound’s role in biochemistry could be in the study of enzyme inhibition or receptor binding due to its potential biological activity. It may serve as a scaffold for developing biochemical tools that can help understand biological processes at the molecular level .

Industrial Applications

Industrially, this compound could be utilized in the synthesis of dyes, pigments, or fluorescent markers due to its bromine and trifluoromethyl groups, which are often seen in such applications .

Environmental Chemistry

In environmental chemistry, the compound could be explored for its potential use in the degradation of pollutants or in the synthesis of environmentally friendly chemicals due to its reactivity and potential for forming stable compounds .

Medicinal Chemistry

Finally, in medicinal chemistry, 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine could be investigated for its therapeutic properties. Its structural features may allow it to interact with various biological targets, leading to the discovery of new medicines .

Future Directions

Mechanism of Action

Target of Action

Similar compounds in the triazolopyridine family have been reported to exhibit a wide range of biological activities, including antibacterial , antifungal , and anticancer effects.

Mode of Action

It’s worth noting that triazolopyridines, in general, have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds in the triazolopyridine family have been reported to inhibit mitogen-activated protein (map) kinases , which play a crucial role in regulating cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis.

Result of Action

Related compounds in the triazolopyridine family have been reported to exhibit antibacterial , antifungal , and anticancer activities.

properties

IUPAC Name |

6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYNJBWDDYHXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728836 | |

| Record name | 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1166819-53-9 | |

| Record name | 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)

![8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529663.png)

![[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol](/img/structure/B1529667.png)